molecular formula C12H12O4 B8727099 7-Hydroxy-3,5,6-trimethylbenzofuran-2-carboxylic acid

7-Hydroxy-3,5,6-trimethylbenzofuran-2-carboxylic acid

Cat. No. B8727099
M. Wt: 220.22 g/mol
InChI Key: GKPLTYNXCQXZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-3,5,6-trimethylbenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

7-hydroxy-3,5,6-trimethyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-5-4-8-7(3)10(12(14)15)16-11(8)9(13)6(5)2/h4,13H,1-3H3,(H,14,15)

InChI Key

GKPLTYNXCQXZSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)O)OC(=C2C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(=O)c1oc2c(O)c(C)c(C)cc2c1C
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Synthesis routes and methods II

Procedure details

Ethyl 7-hydroxy-3,5,6-trimethylbenzofuran-2-carboxylate (90 g, 0.37 mole) (from Example 2, Step 3) was dissolved in 1:1 MeOH/THF (600 mL) and cooled to 0° C. Dropwise addition of 2N NaOH (750 mL) followed by warming to room temperature for a 2 hr period effected saponification of the ester. The reaction was acidified with conc. HCl (150 mL) and the product extracted into EtOAc, dried (Na2SO4) and the solvent evaporated to give the carboxylic acid used directly in the next step.
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Ethyl 7-hydroxy-3,5,6-trimethylbenzofuran-2-carboxylate
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90 g
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MeOH THF
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600 mL
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750 mL
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ester
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0 (± 1) mol
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150 mL
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